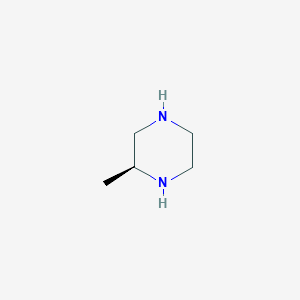

(S)-(+)-2-Methylpiperazine

Beschreibung

The exact mass of the compound (S)-(+)-2-Methylpiperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-2-Methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-2-Methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74879-18-8 | |

| Record name | 2-Methylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Methylpiperazine CAS number 74879-18-8

An In-Depth Technical Guide to (S)-(+)-2-Methylpiperazine CAS Number: 74879-18-8

Introduction

(S)-(+)-2-Methylpiperazine is a chiral heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry and drug development. As a derivative of piperazine, a scaffold prevalent in a vast array of clinically successful drugs, its stereochemically defined structure offers a unique advantage for crafting next-generation therapeutics.[1][2][3] The piperazine ring is recognized as a "privileged scaffold" because its incorporation into molecules often enhances critical pharmacokinetic properties, such as aqueous solubility and oral bioavailability, while providing versatile handles for synthetic modification.[3]

The introduction of a chiral center at the C2 position, specifically in the (S)-configuration, allows for highly specific, three-dimensional interactions with biological targets like enzymes and receptors. This stereoselectivity is paramount for improving a drug candidate's potency and selectivity, thereby reducing off-target effects and enhancing its therapeutic index.[1][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analysis, applications, and safe handling of this high-value chiral building block.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of (S)-(+)-2-Methylpiperazine is essential for its effective use in synthesis and formulation.

Core Molecular Structure and Properties

(S)-(+)-2-Methylpiperazine is a six-membered diamine ring with a methyl group at the second position, which confers chirality. Its molecular formula is C₅H₁₂N₂.[5] The two nitrogen atoms provide basicity and sites for further functionalization.

Table 1: Physicochemical Properties of (S)-(+)-2-Methylpiperazine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 74879-18-8 | [5] |

| Molecular Formula | C₅H₁₂N₂ | [5][6] |

| Molecular Weight | 100.16 g/mol | [6][7] |

| Appearance | White to yellow crystalline powder or chunks | [8] |

| Melting Point | 91-93 °C | [8] |

| Boiling Point | 155-156 °C | [7][8] |

| Optical Rotation (α) | +13.5° (c=1, toluene) | [8] |

| Flash Point | 65 °C (149 °F) | [7][8][9] |

| SMILES | N1C | [5][6] |

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N |[6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of (S)-(+)-2-Methylpiperazine.

-

¹H NMR Spectroscopy: Proton NMR is used to confirm the presence and connectivity of protons in the molecule. For the racemic 2-methylpiperazine, typical shifts in CDCl₃ show the methyl group as a doublet around 1.0 ppm, a broad signal for the N-H protons, and a series of multiplets for the ring methylene and methine protons between ~2.3 and 3.0 ppm.[10] The spectrum for the pure (S)-enantiomer will be identical in an achiral solvent.

-

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework. The spectrum will show distinct signals for the methyl carbon and the four unique carbons of the piperazine ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight. The mass spectrum of 2-methylpiperazine shows a molecular ion (M+) peak at m/z 100, consistent with its molecular weight.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum will exhibit characteristic N-H stretching bands for the secondary amine groups and C-H stretching for the alkyl groups.[12]

Part 2: Synthesis and Chiral Purity

The generation of enantiomerically pure (S)-(+)-2-Methylpiperazine is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on scalability, cost, and the desired level of enantiomeric excess (ee).

Overview of Synthetic Strategies

-

Chiral Resolution: This is the most common industrial method, involving the separation of a racemic mixture of 2-methylpiperazine. It is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8][13] The differing solubilities of these salts allow for their separation via fractional crystallization.[14]

-

Asymmetric Synthesis: This elegant approach involves constructing the chiral piperazine ring from prochiral precursors using chiral catalysts or auxiliaries.[15][16] While often more complex, it can provide direct access to the desired enantiomer with high purity.

-

From the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., (S)-alanine).[17] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpiperazine

This protocol describes a classical method for obtaining the (S)-enantiomer by separating diastereomeric salts. The principle relies on the reaction of a racemic base with a single enantiomer of a chiral acid to form two diastereomers with different physical properties.[14]

Objective: To isolate (S)-(+)-2-Methylpiperazine from a racemic mixture using D-(-)-tartaric acid as the resolving agent. This process preferentially crystallizes the (R)-(-)-2-Methylpiperazine L-tartrate salt, leaving the desired (S)-enantiomer enriched in the mother liquor.

Materials:

-

(±)-2-Methylpiperazine

-

D-(-)-Tartaric acid

-

Methanol or Ethanol

-

Water

-

Sodium Hydroxide (NaOH)

-

Toluene or Dichloromethane

Procedure:

-

Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 eq) in a suitable solvent like water or an alcohol-water mixture.[8] Heat the solution gently to ensure complete dissolution.

-

Resolving Agent Addition: In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 eq) in the same solvent. Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The diastereomeric salt of (R)-2-methylpiperazine with D-tartaric acid will preferentially crystallize due to lower solubility.

-

Isolation: Collect the precipitated crystals (the (R)-enantiomer salt) by vacuum filtration. The mother liquor is now enriched with the diastereomeric salt of (S)-2-methylpiperazine.

-

Liberation of the Free Base: Take the enriched mother liquor and remove the solvent under reduced pressure. Dissolve the residue in water and basify the solution to a pH > 10 with a strong base like NaOH. This neutralizes the tartaric acid and liberates the free (S)-2-methylpiperazine.

-

Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent such as toluene or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude (S)-(+)-2-Methylpiperazine. Further purification can be achieved by distillation or recrystallization.

Conceptual Workflow: Asymmetric Synthesis from (S)-Alanine

This route provides excellent stereochemical control by starting with an enantiopure building block. An improved synthesis based on this concept was developed to overcome low yields in earlier procedures.[17][18]

Caption: Asymmetric synthesis of (S)-2-Methylpiperazine from (S)-Alanine.

Part 3: Applications in Medicinal Chemistry

The utility of (S)-(+)-2-Methylpiperazine stems from the advantageous properties of the piperazine core combined with the stereochemical influence of the methyl group.

Reactivity and Synthetic Utility

The two nitrogen atoms of (S)-2-methylpiperazine exhibit different steric environments and nucleophilicity. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered, while the N4 nitrogen is less hindered. This difference can be exploited for regioselective reactions.

Often, for controlled synthesis, one nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group, to form (S)-1-N-Boc-2-methylpiperazine.[19][20] This allows for selective functionalization at the unhindered N4 position through reactions like alkylation or acylation.[21][22] Subsequent removal of the Boc group allows for further modification at N1, enabling the construction of complex and diverse molecular architectures.

Caption: General synthetic workflow using (S)-2-Methylpiperazine.

Role as a Pharmacophore

The (S)-2-methylpiperazine moiety is a key component in the design of various pharmacologically active agents. It serves as a crucial intermediate in the synthesis of compounds targeting a range of conditions.[21] Its applications include the development of:

-

Anticancer and Antiviral Agents [23]

-

Antibiotics , including certain quinolone antibacterials where the specific stereochemistry is vital for activity.[17][18]

-

Central Nervous System (CNS) Drugs , such as treatments for neurological disorders.[23]

The chiral methyl group provides a critical contact point within a binding pocket, enhancing affinity and selectivity for the biological target.

Part 4: Quality Control and Analysis

Ensuring the chemical and enantiomeric purity of (S)-(+)-2-Methylpiperazine is paramount for its use in pharmaceutical development.

Table 2: Key Quality Control Analytical Methods

| Parameter | Method | Typical Purpose |

|---|---|---|

| Identity | NMR, IR, MS | Confirms the chemical structure matches the reference. |

| Chemical Purity | HPLC, GC | Quantifies the amount of the desired compound relative to impurities. |

| Enantiomeric Excess (ee) | Chiral HPLC | Determines the percentage of the (S)-enantiomer relative to the (R)-enantiomer. |

| Water Content | Karl Fischer Titration | Measures the amount of residual water, which can affect reactivity. |

| Optical Rotation | Polarimetry | Confirms the correct stereochemical configuration and provides a measure of enantiomeric purity. |

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 2-methylpiperazine to calculate the enantiomeric excess (ee).

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times (retention times).

Procedure:

-

Derivatization (If Necessary): To improve UV detection and chromatographic resolution, the amine groups are often derivatized with a UV-active agent (e.g., benzoyl chloride or dansyl chloride) under basic conditions. This step must be performed carefully to avoid racemization.

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. The exact ratio must be optimized to achieve baseline separation.

-

Analysis:

-

Inject a standard solution of the racemic mixture to determine the retention times for both enantiomers.

-

Inject the sample solution of (S)-(+)-2-Methylpiperazine.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Enantiomeric Excess (ee %) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

-

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

-

Part 5: Safety, Handling, and Storage

Proper handling and storage procedures are mandatory to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

(S)-(+)-2-Methylpiperazine is classified as a hazardous substance. Key hazards include:

-

Flammability: It is a flammable solid.[9][24][25] Keep away from heat, sparks, and open flames.[8][24][25]

-

Corrosivity/Irritation: Causes burns and is irritating to the eyes, respiratory system, and skin.[8][24][25][26] Direct contact can cause severe eye damage.[26]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[24][26]

-

Personal Protective Equipment:

-

General Hygiene: Avoid breathing dust.[24] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[26][27]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place designated as a flammables area.[8][24] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]

-

Spills: In case of a spill, remove all ignition sources.[26] Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[24][27]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[25]

Conclusion

(S)-(+)-2-Methylpiperazine is more than a simple chemical intermediate; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable pharmacokinetic properties of the piperazine scaffold, makes it an invaluable building block for synthesizing complex and highly selective pharmaceutical agents. A comprehensive understanding of its properties, synthetic routes, analytical methods, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the quest for novel and more effective therapies.

References

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- 74879-18-8 | (S)-(+)-2-Methylpiperazine. ChemScene.

- 74879-18-8 | CAS D

- Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS. Amazon S3.

- (2S)-2-Methylpiperazine, N1-BOC protected. CymitQuimica.

- 74879-18-8 | (S)-2-Methylpiperazine | Chiral Building Blocks. Ambeed.com.

- Preparation of chiral 2-methylpiperazine.

- 2-Methylpiperazine. Santa Cruz Biotechnology.

- 2-Methylpiperazine SDS, 109-07-9 Safety D

- (S)-2-Methyl-piperazine. Fluorochem.

- 74879-18-8 (S)-(+)-2-Methylpiperazine AKSci J90980. AK Scientific.

- AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE.

- (S)-(+)-2-Methylpiperazine 99 74879-18-8. Sigma-Aldrich.

- Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry.

- 2-Methylpiperazine | C5H12N2 | CID 66057.

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- (S)-1-N-Boc-2-methylpiperazine synthesis. ChemicalBook.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- (2S)-2-Methylpiperazine hydrochloride. Smolecule.

- AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Taylor & Francis Online.

- CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel

- 2-Methylpiperazine. Chem-Impex.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel

- Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Career Henan Chemical Co..

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.

- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.

- The medicinal chemistry of piperazines: A review. PubMed.

- Asymmetric Synthesis of Chiral Piperazines. R Discovery.

- An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine: A Chiral Building Block for Drug Discovery. Benchchem.

- (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem.

- (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR. ChemicalBook.

- 2-Methylpiperazine(109-07-9) 1H NMR spectrum. ChemicalBook.

- (s)-1-n-cbz-2-methyl-piperazine. CPHI Online.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- CAS No : 109-07-9 | Product Name : 2-Methylpiperazine.

- Piperazine, 2-methyl-. NIST WebBook, National Institute of Standards and Technology.

- (R)-(-)-2-Methylpiperazine(75336-86-6) 1H NMR. ChemicalBook.

- (S)-(+)-2-Methylpiperazine (99%). Amerigo Scientific.

- Reactions of Piperazines. Ambeed.com.

- 2-Methylpiperazine synthesis. ChemicalBook.

- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. chemscene.com [chemscene.com]

- 6. 74879-18-8 | (S)-2-Methylpiperazine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. 74879-18-8 (S)-(+)-2-Methylpiperazine AKSci J90980 [aksci.com]

- 8. 74879-18-8 | CAS DataBase [m.chemicalbook.com]

- 9. (S)-(+)-2-メチルピペラジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 11. Piperazine, 2-methyl- [webbook.nist.gov]

- 12. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Buy (2S)-2-Methylpiperazine hydrochloride [smolecule.com]

- 22. Reactions of Piperazines | Ambeed [ambeed.com]

- 23. One moment, please... [coreychem.com]

- 24. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 25. echemi.com [echemi.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to (S)-(+)-2-Methylpiperazine: Properties, Analysis, and Applications

Executive Summary

(S)-(+)-2-Methylpiperazine is a chiral heterocyclic amine that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, pre-organized stereocenter and two distinct nitrogen nucleophiles make it an invaluable synthon for introducing specific three-dimensional architecture into drug candidates, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth examination of the core molecular properties, critical analytical methodologies for quality assurance, and significant applications of (S)-(+)-2-Methylpiperazine, tailored for researchers and professionals in drug discovery and chemical development.

The Strategic Importance of Chiral Piperazines in Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological systems. Its conformational rigidity and basic nitrogen centers allow it to engage in critical hydrogen bonding and ionic interactions with protein targets. The introduction of a stereocenter, as in 2-methylpiperazine, creates a chiral derivative with two enantiomers: (S) and (R).

The causality behind selecting a single enantiomer like (S)-(+)-2-Methylpiperazine is rooted in the principles of stereospecificity in pharmacology. Biological targets, being chiral themselves, often exhibit differential binding affinities for enantiomers. The use of an enantiomerically pure starting material eliminates the need for costly and often inefficient chiral separations later in the synthesis and avoids the potential for "eutomer-distomer" complications, where one enantiomer provides the therapeutic effect while the other may be inactive, less active, or contribute to off-target toxicity. Therefore, the use of (S)-(+)-2-Methylpiperazine is a strategic choice to optimize potency and reduce the potential for adverse effects.

Core Molecular and Physicochemical Profile

The fundamental identity of a chemical reagent is defined by its molecular structure and physical properties. For (S)-(+)-2-Methylpiperazine, these attributes are critical for its use in precise chemical synthesis. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-methylpiperazine | [1] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][3][4] |

| Molecular Weight | 100.16 g/mol | [1][3][4][5] |

| CAS Number | 74879-18-8 | [1][2][3] |

| Appearance | White to yellow crystalline powder and chunks | [6] |

| Melting Point | 91-93 °C | [3] |

| Specific Optical Rotation | [α]20/D +6.8°, c = 1 in ethanol | [3] |

| Canonical SMILES | C[C@H]1CNCCN1 | [1][2] |

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N | [1][3] |

Analytical Characterization: A Framework for Quality Assurance

Ensuring the identity, purity, and stereochemical integrity of (S)-(+)-2-Methylpiperazine is paramount before its inclusion in any synthetic route. The following protocols form a self-validating system to guarantee material quality.

Identity and Structural Confirmation

Protocol 1: NMR Spectroscopy for Structural Verification

-

Objective: To confirm the molecular backbone and the presence of the methyl group.

-

Methodology:

-

Dissolve 5-10 mg of the sample in Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

-

Acquire a ¹H NMR spectrum at 400 MHz or higher. The expected spectrum will show a complex multiplet system for the piperazine ring protons and a characteristic doublet for the methyl group protons.

-

Acquire a ¹³C NMR spectrum. The spectrum should reveal distinct signals corresponding to the five carbon atoms in the molecule.

-

-

Expertise & Causality: The choice of solvent is critical; CDCl₃ is standard for organic molecules, but D₂O can be used and will exchange with the N-H protons, causing their signals to disappear, which is a useful diagnostic tool for identifying them. The chemical shifts and coupling patterns are unique fingerprints of the molecule's electronic environment and connectivity.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

-

Objective: To verify the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

-

Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

-

Trustworthiness: The expected result is a prominent peak at m/z 101.1, corresponding to the protonated molecule [(M+H)⁺]. The high accuracy of modern mass spectrometers allows for confirmation of the molecular formula based on the exact mass.[1]

Stereochemical Integrity Assessment

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Objective: To quantify the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

-

Methodology:

-

Derivatization (Optional but Recommended): React the sample with a UV-active chiral derivatizing agent (e.g., dansyl chloride) to improve detection and chromatographic performance. The two N-H protons provide reaction sites.

-

Chromatography:

-

Column: Utilize a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a similar phase).

-

Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point. The exact ratio must be optimized.

-

Detection: UV detector set to the absorbance maximum of the derivative.

-

-

Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

-

-

Expertise & Causality: Chiral HPLC is the definitive method for assessing stereochemical purity. The CSP creates a transient chiral environment that allows for the differential interaction and separation of the two enantiomers. Derivatization is often employed because the native piperazine lacks a strong chromophore, making sensitive UV detection difficult.

Analytical Workflow Diagram

The following diagram outlines the logical flow for the comprehensive quality control of an incoming batch of (S)-(+)-2-Methylpiperazine.

Caption: Quality control workflow for (S)-(+)-2-Methylpiperazine.

Key Applications in Medicinal Chemistry

(S)-(+)-2-Methylpiperazine serves as a versatile nucleophilic building block. The two nitrogen atoms have different steric environments; the N1 nitrogen is secondary and adjacent to the chiral center, while the N4 nitrogen is a less hindered secondary amine. This differentiation can be exploited for regioselective reactions.

Its primary application is as a valuable synthon for quinoline antibacterials.[3] It is also used in the design and synthesis of diaminoquinazolines that act as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway, which is relevant in cancer research.[6]

General Synthetic Utility Diagram

The diagram below illustrates the fundamental role of (S)-(+)-2-Methylpiperazine in creating more complex chiral molecules through nucleophilic substitution or addition reactions.

Caption: Role of (S)-(+)-2-Methylpiperazine as a chiral synthon.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

-

Hazards: (S)-(+)-2-Methylpiperazine is classified as a flammable solid and can cause severe skin and eye irritation or burns.[1][3][5] It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For weighing and transfer, an N95 dust mask or equivalent respirator is recommended.[3]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

(S)-(+)-2-Methylpiperazine is more than just a chemical with a specific formula and molecular weight. It is a precision tool for medicinal chemists, enabling the synthesis of enantiomerically pure pharmaceutical agents with potentially superior efficacy and safety profiles. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation, is the foundation for its successful application in the development of next-generation therapeutics.

References

- 1. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-(+)-2-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Piperazine, 2-methyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to (S)-(+)-2-Methylpiperazine: Structure, Stereochemistry, and Synthetic Strategies for Drug Development

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for arranging pharmacophoric groups.[1][2] When a substituent is introduced on the ring, as in 2-methylpiperazine, a stereocenter is created, giving rise to two non-superimposable mirror images or enantiomers: (S)-2-methylpiperazine and (R)-2-methylpiperazine. The distinct three-dimensional arrangement of atoms in each enantiomer often leads to differential binding affinities for chiral biological targets like receptors and enzymes. Consequently, one enantiomer may exhibit the desired therapeutic activity while the other could be inactive, less active, or even responsible for undesirable side effects.

This guide focuses on the (S)-(+)-2-methylpiperazine enantiomer, a critical chiral building block in the synthesis of numerous pharmacologically active molecules.[3][4] As a Senior Application Scientist, this document aims to provide researchers and drug development professionals with a comprehensive understanding of its core structural features, stereochemical identity, and the practical synthetic methodologies required to obtain it in high enantiomeric purity. We will delve into the causality behind experimental choices, offering field-proven insights into synthetic and analytical protocols.

Part 1: Core Structure and Physicochemical Properties

(S)-(+)-2-Methylpiperazine is a cyclic diamine where the stereochemistry at the C2 position is defined as 'S' according to the Cahn-Ingold-Prelog priority rules. The "(+)" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right (clockwise).

Molecular and Stereochemical Identity

The fundamental structure consists of a six-membered piperazine ring with a methyl group at the second position. This single methyl group introduces chirality, which is the cornerstone of its utility in stereoselective synthesis.

Caption: 2D structure of (S)-2-Methylpiperazine highlighting the chiral center at C2.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for ensuring the quality of a chiral intermediate. The properties of (S)-(+)-2-Methylpiperazine are well-documented.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-methylpiperazine | [5] |

| CAS Number | 74879-18-8 | [5][6] |

| Molecular Formula | C₅H₁₂N₂ | [5][6] |

| Molecular Weight | 100.16 g/mol | [5][7] |

| Appearance | White to yellow crystalline powder/chunks | [8] |

| Melting Point | 91-93 °C | |

| Boiling Point | 155 °C at 763 mmHg | [8] |

| Optical Activity | [α]20/D +6.8°, c = 1 in ethanol |

Spectroscopic data confirms the molecular structure. For instance, the ¹H NMR spectrum shows characteristic signals for the methyl group (a doublet around 1.0 ppm) and the various methylene and amine protons on the piperazine ring.[9][10]

Part 2: Synthesis and Chiral Resolution

Obtaining enantiomerically pure (S)-(+)-2-Methylpiperazine is a critical step for its use in drug synthesis. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.

Chiral Resolution of Racemic 2-Methylpiperazine

This classical and often cost-effective method involves separating a 1:1 mixture of the (R)- and (S)-enantiomers. The underlying principle is the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with an enantiomerically pure resolving agent.[11] Diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[11][12]

A widely used and industrially scalable method employs a chiral acid, such as D-(-)-tartaric acid, to resolve racemic 2-methylpiperazine.[13]

Caption: Workflow for the chiral resolution of 2-methylpiperazine via diastereomeric salt formation.

Protocol 1: Chiral Resolution using D-(-)-Tartaric Acid

-

Causality: The choice of D-(-)-tartaric acid is strategic. Its two chiral centers and carboxylic acid groups readily form salts with the basic nitrogens of 2-methylpiperazine. The resulting diastereomeric tartrate salts, (S)-2-methylpiperazine-D-tartrate and (R)-2-methylpiperazine-D-tartrate, possess different crystal lattice energies and solubilities, which is the physical basis for their separation. The solvent system (e.g., ethanol/water) is critical and must be optimized to maximize the solubility difference.[13]

-

Step-by-Step Methodology:

-

Salification: Dissolve racemic 2-methylpiperazine in a suitable solvent such as ethanol. In a separate vessel, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent, possibly with minimal water to aid dissolution.[13]

-

Crystallization: Slowly add the tartaric acid solution to the 2-methylpiperazine solution at room temperature with stirring. One of the diastereomeric salts will be less soluble and begin to precipitate. Cool the mixture in an ice-water bath to maximize crystallization.

-

Isolation: Isolate the precipitated salt by suction filtration and wash with a small amount of cold solvent. This solid is typically the less soluble diastereomer. The desired (S)-enantiomer remains enriched in the filtrate (mother liquor).

-

Liberation of the Free Base: Take the mother liquor and remove the solvent under reduced pressure. Dissolve the resulting residue in water and basify with a strong base (e.g., NaOH solution) to a pH > 10. This deprotonates the tartaric acid and liberates the free 2-methylpiperazine.[12]

-

Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield (S)-(+)-2-methylpiperazine.

-

Self-Validation: The enantiomeric excess (ee) of the final product must be determined. This is typically achieved using chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value for the pure enantiomer ([α]20/D +6.8°).

-

Asymmetric Synthesis

An alternative to resolution is asymmetric synthesis, where the desired enantiomer is built from a chiral starting material (a "chiral pool" approach). This strategy avoids the loss of 50% of the material inherent in classical resolution. An effective route starts from enantiomerically pure (S)-alanine.[14][15]

Protocol 2: Asymmetric Synthesis from (S)-Alanine Derivative

-

Causality: This pathway leverages the pre-existing stereocenter of (S)-alanine to dictate the stereochemistry of the final product. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential to direct the reactivity of the functional groups selectively. The Boc group on the alanine nitrogen increases the solubility of intermediates and prevents unwanted side reactions during subsequent steps.[14]

-

Step-by-Step Methodology (Conceptual Outline):

-

Dipeptide Formation: Couple N-Boc-(S)-alanine with an N-protected glycine derivative (e.g., ethyl N-benzylglycinate) using standard peptide coupling reagents.[14]

-

Cyclization: Remove the Boc protecting group (e.g., with HCl gas) and neutralize the resulting amine hydrochloride. This triggers an intramolecular cyclization to form the corresponding (S)-2,5-diketopiperazine.[14]

-

Reduction: Reduce the two amide carbonyl groups of the diketopiperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent such as THF. This step forms the piperazine ring.[14]

-

Deprotection: If a benzyl group was used to protect the second nitrogen, it can be removed via catalytic hydrogenolysis (e.g., using H₂ over a Palladium catalyst) to yield the final product, (S)-(+)-2-methylpiperazine.[14]

-

Self-Validation: As with the resolution method, the final product's purity and enantiomeric excess must be confirmed via chiral HPLC, NMR, and polarimetry.

-

Part 3: Applications in Drug Development

The value of (S)-(+)-2-methylpiperazine lies in its role as a chiral synthon for constructing more complex drug molecules. The piperazine core provides a basic nitrogen center that is often crucial for receptor binding or for tuning pharmacokinetic properties.[2][16] The defined stereochemistry at the methyl-substituted carbon ensures the correct spatial orientation of other substituents, which is critical for biological activity.

-

Quinolone Antibacterials: Enantiomerically pure 2-methylpiperazine is a key intermediate in the synthesis of certain fluoroquinolone antibiotics, such as lomefloxacin.[8][14] The piperazine moiety at the C-7 position of the quinolone core is known to be essential for antibacterial activity and influences the drug's spectrum and potency.

-

Central Nervous System (CNS) Agents: Piperazine derivatives are widely used in the development of drugs targeting the CNS, including antipsychotic, antidepressant, and anxiolytic agents.[16][17] The (S)-2-methylpiperazine scaffold can be incorporated to create novel ligands with high affinity and selectivity for specific neurotransmitter receptors, such as serotonin or dopamine receptors.[1][18]

-

Anticancer and Anti-inflammatory Agents: The piperazine scaffold is also a feature in modern anticancer and anti-inflammatory drug design.[3][19] For example, it is used in the synthesis of kinase inhibitors, where the piperazine nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of the target kinase.

Conclusion

(S)-(+)-2-Methylpiperazine is more than just a simple heterocyclic compound; it is a high-value chiral intermediate that enables the stereoselective synthesis of complex pharmaceutical agents. A thorough understanding of its structure, stereochemistry, and the causal logic behind its synthesis and resolution is essential for any researcher in the field of drug discovery and development. The protocols and data presented in this guide provide a robust framework for the reliable production and application of this critical building block, underscoring the principle that stereochemical control is a cornerstone of modern medicinal chemistry.

References

- ChemicalBook. (n.d.). (S)-1-N-Boc-2-methylpiperazine synthesis.

- Kiely, J. S. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 761-768.

- Selvam, P., & Swaminathan, M. (2001). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of Molecular Catalysis A: Chemical, 176(1-2), 249-254.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 2-Methylpiperazine (CAS:109-07-9).

- Taylor & Francis Online. (n.d.). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE.

- National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine, (S)-. PubChem Compound Database.

- Career Henan Chemical Co. (2025). 2-Methylpiperazine.

- ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.

- Google Patents. (n.d.). CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).

- Sigma-Aldrich. (n.d.). (S)-(+)-2-Methylpiperazine 99.

- National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem Compound Database.

- ResearchGate. (2025). Preparation of chiral 2-methylpiperazine.

- de Oliveira, V., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-611.

- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.

- BenchChem. (2025). An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine: A Chiral Building Block for Drug Discovery.

- BenchChem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt.

- Santa Cruz Biotechnology. (n.d.). (S)-(+)-2-Methylpiperazine.

- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.

- PubMed. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.

- ChemicalBook. (n.d.). 2-Methylpiperazine synthesis.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methylpiperazine from L-Alanine

Abstract

(S)-2-Methylpiperazine is a highly valuable chiral building block in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key requirement for drug development. This guide provides a comprehensive, field-proven methodology for the synthesis of enantiomerically pure (S)-2-Methylpiperazine, utilizing the inexpensive and readily available chiral pool starting material, L-Alanine. We will explore the strategic considerations behind each synthetic step, from protection and coupling to cyclization and reduction, offering detailed, self-validating protocols and mechanistic insights to ensure reproducibility and high optical purity.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a privileged scaffold in drug discovery, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] However, a vast majority of these structures are unsubstituted on the carbon atoms, leaving a significant area of three-dimensional chemical space underexplored.[1] Introducing stereocenters onto the piperazine core, as in (S)-2-Methylpiperazine, allows for more precise and potent interactions with biological targets.

The challenge lies in accessing these chiral piperazines in an optically pure form. While several methods exist, including chiral resolution and asymmetric synthesis, leveraging the innate chirality of natural amino acids presents a robust and economically viable strategy.[2] L-Alanine, a fundamental amino acid, provides an ideal starting point for constructing the (S)-2-methyl substituted piperazine core, ensuring the desired stereochemistry is carried through the synthetic sequence.

This guide details a reliable and scalable synthetic route centered on the formation and subsequent reduction of a chiral diketopiperazine intermediate. This pathway is well-established and offers excellent control over stereochemical integrity.[3]

Retrosynthetic Analysis & Strategic Overview

The synthetic strategy is designed to build the piperazine ring system from two distinct amino acid-derived fragments. The core chirality is established by L-Alanine.

Caption: Retrosynthetic pathway for (S)-2-Methylpiperazine from L-Alanine.

The forward synthesis, therefore, involves five key stages:

-

N-Protection: Protection of the amine in L-Alanine to prevent side reactions.

-

Peptide Coupling: Formation of a dipeptide by coupling protected L-Alanine with an N-benzylated glycine ester.

-

Cyclization: Deprotection and intramolecular amide bond formation to yield a chiral diketopiperazine.

-

Reduction: Complete reduction of the diketopiperazine amide groups.

-

Deprotection: Removal of the final protecting group to yield the target molecule.

Synthetic Workflow and Mechanistic Discussion

This section provides a detailed walkthrough of the synthetic pathway, explaining the causality behind experimental choices and reaction mechanisms.

Step 1: N-Protection of (S)-Alanine

The primary amine of alanine is a potent nucleophile that would interfere with subsequent coupling reactions. Therefore, its protection is the mandatory first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of peptide coupling and its facile removal under acidic conditions without inducing racemization.

Reaction: (S)-Alanine + Di-tert-butyl dicarbonate (Boc)₂O → N-Boc-(S)-Alanine

Causality: The reaction proceeds via nucleophilic attack of the alanine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The use of a mild base like sodium bicarbonate is crucial to deprotonate the ammonium group of the zwitterionic alanine, activating it for nucleophilic attack while maintaining a pH that does not hydrolyze the anhydride.

Step 2: Dipeptide Formation with N-Benzylglycine Ethyl Ester

The protected alanine is coupled with a second amino acid fragment, N-benzylglycine ethyl ester. The N-benzyl group serves a dual purpose: it protects the second nitrogen atom and, critically, enhances the solubility of the subsequent diketopiperazine intermediate in ethereal solvents used for reduction.[3]

Reaction: N-Boc-(S)-Alanine + Ethyl N-benzylglycinate + DCC/HOBt → N-(N-Boc-(S)-alanyl)-N-benzylglycine ethyl ester

Causality: Standard peptide coupling conditions are employed here.[3] Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of N-Boc-alanine, forming a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine of the glycine ester to form the dipeptide. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Step 3: Deprotection and Intramolecular Cyclization

This is the key ring-forming step. The Boc group is removed under acidic conditions, liberating the N-terminal amine. This amine then undergoes a spontaneous intramolecular nucleophilic attack on the C-terminal ester carbonyl to form the thermodynamically stable six-membered diketopiperazine ring.

Reaction: Dipeptide + HCl (gas) → (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Causality: Treatment with anhydrous HCl gas in an organic solvent like ethyl acetate or dichloromethane cleanly cleaves the acid-labile Boc group.[3] Upon neutralization with a base (e.g., NaHCO₃), the freed amine readily cyclizes. The reaction is driven by the high effective molarity of the reacting groups and the stability of the resulting cyclic diamide. This step efficiently translates the chirality from the starting amino acid to the heterocyclic core.

Step 4: Reduction of the Diketopiperazine

Both amide carbonyls of the diketopiperazine must be reduced to methylene groups to form the piperazine ring. This transformation requires a potent reducing agent.

Reaction: Diketopiperazine + LiAlH₄ → (S)-4-Benzyl-2-methylpiperazine

Causality: Lithium aluminum hydride (LAH) is one of the few reagents strong enough to reduce amides directly to amines. Weaker reagents like sodium borohydride are ineffective. The reaction must be performed under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF), as LAH reacts violently with protic sources. The N-benzyl group's role in improving solubility is paramount here, as the parent diketopiperazine has poor solubility in THF, which would otherwise hinder the reaction.[3]

Step 5: Catalytic Hydrogenolysis (Debenzylation)

The final step is the removal of the N-benzyl group to furnish the target (S)-2-Methylpiperazine.

Reaction: (S)-4-Benzyl-2-methylpiperazine + H₂ (g) + Pd/C → (S)-2-Methylpiperazine

Causality: Catalytic hydrogenation is the method of choice for debenzylation. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated. This method is highly efficient and clean, with the primary byproduct being toluene, which is easily removed during workup. The conditions are mild and do not pose a risk of racemization to the chiral center.[4]

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of (S)-2-Methylpiperazine.

Experimental Protocols

The following protocols are adapted from established literature procedures and are designed for high fidelity and reproducibility.[3]

Protocol 1: Synthesis of N-Boc-(S)-Alanine

-

Setup: To a 500 mL flask, add (S)-Alanine (20.0 g, 0.224 mol) and dissolve in 1 M NaOH (225 mL). Cool the solution to 0 °C in an ice bath.

-

Reaction: In a separate flask, dissolve di-tert-butyl dicarbonate (53.8 g, 0.247 mol) in 1,4-dioxane (100 mL). Add this solution dropwise to the alanine solution over 1 hour, maintaining the temperature at 0 °C.

-

Stirring: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL). Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extraction: Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

-

Yield: Typically >95%.

Protocol 2: Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

This protocol combines the dipeptide formation, deprotection, and cyclization steps.

-

Peptide Coupling:

-

Dissolve N-Boc-(S)-Alanine (10.0 g, 52.8 mmol) in CH₂Cl₂ (200 mL) and cool to 0 °C.

-

Add 1-Hydroxybenzotriazole (HOBt) (7.8 g, 57.8 mmol).

-

In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (11.9 g, 57.8 mmol) in CH₂Cl₂ (50 mL) and add it dropwise to the reaction mixture.

-

Stir for 30 minutes at 0 °C, then add Ethyl N-benzylglycinate (10.2 g, 52.8 mmol).

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with CH₂Cl₂.

-

Concentrate the filtrate to a viscous oil.

-

-

Deprotection & Cyclization:

-

Dissolve the crude dipeptide oil in CH₂Cl₂ (150 mL).

-

Bubble anhydrous HCl gas through the solution until TLC analysis shows complete consumption of the starting material.

-

Evaporate the solvent. Partition the residue between ethyl acetate (300 mL) and saturated NaHCO₃ solution until the aqueous layer is basic.

-

Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and evaporate to yield a light yellow solid.

-

Recrystallize the solid from toluene to give the title compound as a colorless solid.

-

Yield: Typically 85-90% over two steps.[3]

-

Protocol 3: Reduction to (S)-4-Benzyl-2-methylpiperazine

-

Setup: To a flame-dried 1 L three-neck flask under an argon atmosphere, add anhydrous THF (300 mL). Carefully add Lithium Aluminum Hydride (LAH) (7.0 g, 184 mmol) in portions at 0 °C.

-

Addition: Dissolve (S)-1-Benzyl-3-methylpiperazine-2,5-dione (10.0 g, 45.8 mmol) in anhydrous THF (150 mL). Add this solution dropwise to the LAH suspension over 1 hour.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours.

-

Work-up (Fieser method):

-

Cool the reaction to 0 °C.

-

Slowly and carefully add 7 mL of H₂O.

-

Add 7 mL of 15% NaOH (aq).

-

Add 21 mL of H₂O.

-

Stir vigorously for 1 hour until a white granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the solid thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil.

-

-

Yield: Typically >90%.

Protocol 4: Debenzylation to (S)-2-Methylpiperazine

-

Setup: Dissolve (S)-4-Benzyl-2-methylpiperazine (8.0 g, 42.0 mmol) in methanol (150 mL).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 10 wt%).

-

Reaction: Place the flask in a hydrogenation apparatus. Evacuate and purge with H₂ gas (3 cycles). Maintain the reaction under a H₂ atmosphere (balloon or 50 psi) and stir vigorously for 24 hours.

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst, washing with methanol.

-

Purification: Concentrate the filtrate in vacuo. The resulting product can be purified by distillation under reduced pressure to yield a colorless oil or solid.

-

Yield: Typically >95%.

Data Summary

| Compound | Structure | Mol. Weight ( g/mol ) | Typical Step Yield (%) | Key Characterization Notes |

| N-Boc-(S)-Alanine | C₈H₁₅NO₄ | 189.21 | >95 | White solid. NMR consistent with structure. |

| (S)-1-Benzyl-3-methylpiperazine-2,5-dione | C₁₂H₁₄N₂O₂ | 218.25 | 85-90 | Colorless solid. mp: 137-139 °C.[3] |

| (S)-4-Benzyl-2-methylpiperazine | C₁₂H₁₈N₂ | 190.28 | >90 | Pale yellow oil. NMR consistent with structure. |

| (S)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | >95 | Colorless low-melting solid or oil. Specific optical rotation confirms enantiopurity. |

Conclusion

The synthetic route from L-Alanine via a diketopiperazine intermediate represents a robust, scalable, and economically sound strategy for producing enantiomerically pure (S)-2-Methylpiperazine. Each step is built upon well-understood and reliable chemical transformations, ensuring high yields and, most importantly, the preservation of the critical stereocenter derived from the starting amino acid. The detailed protocols and mechanistic rationale provided in this guide serve as a self-validating system, empowering researchers and drug development professionals to confidently synthesize this key chiral building block for application in advanced pharmaceutical programs.

References

-

D. S. Tan, "Tapping the piperazine ring," Nature Chemistry, vol. 1, no. 4, pp. 264–265, 2009. Available: [Link]

-

Kiely, J. S., & Priebe, S. R. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 761–764. Available: [Link]

-

Ube, H., & Takeda, K. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(29), 5274-5278. Available: [Link]

-

Kiely, J. S., & Priebe, S. R. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 761-768. Available: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Zhang, Y., et al. (2020). Preparation of chiral 2-methylpiperazine. Chinese Journal of Organic Chemistry. Available: [Link]

Sources

Foreword: The Strategic Importance of Chiral 2-Methylpiperazine in Modern Drug Design

An In-depth Technical Guide to the Chiral Synthesis of 2-Methylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, make it an invaluable component for enhancing aqueous solubility and oral bioavailability of drug candidates. The introduction of a methyl group at the C2 position of the piperazine ring, creating 2-methylpiperazine, adds a critical stereogenic center. This seemingly minor modification has profound implications for drug design, as the stereochemistry of this center can dramatically influence a molecule's binding affinity to its biological target, its metabolic profile, and its overall efficacy and safety. Consequently, the ability to synthesize enantiomerically pure (R)- and (S)-2-methylpiperazine derivatives is not merely an academic exercise but a critical enabling technology in the development of novel therapeutics. This guide provides a comprehensive overview of the principal strategies for the chiral synthesis of these vital building blocks, offering both theoretical insights and practical, field-proven protocols.

I. Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure 2-methylpiperazine derivatives can be broadly categorized into three main approaches: synthesis from the chiral pool, resolution of racemic mixtures, and asymmetric synthesis. The choice of strategy is often dictated by factors such as the desired scale of synthesis, cost considerations, and the availability of starting materials and specialized reagents.

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Fidelity

The chiral pool, comprising readily available, enantiomerically pure natural products, offers an elegant and often cost-effective starting point for chiral synthesis. The amino acids L-alanine and D-alanine are ideal precursors for (S)- and (R)-2-methylpiperazine, respectively. This approach leverages the inherent stereochemistry of the starting material to construct the target molecule.

A robust and widely adopted method involves the initial formation of a diketopiperazine intermediate.[3] This strategy is advantageous as the rigid cyclic structure of the diketopiperazine minimizes the risk of racemization during subsequent reduction steps. A key innovation in this approach is the use of an N-benzyl protecting group, which significantly improves the solubility of the diketopiperazine intermediate in ethereal solvents commonly used for hydride reductions, a notable improvement over earlier methods.[3]

The general workflow for this synthesis is as follows:

Caption: Workflow for chiral pool synthesis of 2-methylpiperazine from alanine.

Step 1: Dipeptide Formation

-

To a solution of N-Boc-L-alanine and ethyl N-benzylglycinate in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting materials.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. The crude dipeptide is used in the next step without further purification.

Step 2: Deprotection and Cyclization to Diketopiperazine

-

Dissolve the crude dipeptide in dichloromethane and bubble hydrogen chloride gas through the solution until TLC analysis shows complete removal of the Boc protecting group.

-

Evaporate the solvent. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the hydrochloride salt.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-benzyl-diketopiperazine.

-

Recrystallize the solid from a suitable solvent like toluene to obtain the purified product.

Step 3: Reduction to N-Benzyl-2-methylpiperazine

-

Carefully add lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of the N-benzyl-diketopiperazine in THF dropwise to the LiAlH₄ suspension.

-

Reflux the reaction mixture until the reduction is complete, as monitored by TLC.

-

Cool the reaction mixture and quench it by the sequential addition of water, 15% sodium hydroxide solution, and water.

-

Filter the resulting suspension and concentrate the filtrate to obtain the crude N-benzyl-2-methylpiperazine.

Step 4: Deprotection to (S)-2-Methylpiperazine

-

Dissolve the N-benzyl-2-methylpiperazine in an appropriate solvent such as ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation until the reaction is complete.

-

Filter the mixture to remove the catalyst and concentrate the filtrate to obtain the final product, (S)-2-methylpiperazine.

Resolution of Racemic Mixtures: The Classical Approach

Classical resolution via the formation of diastereomeric salts remains a highly relevant and scalable method for obtaining enantiopure compounds.[4][5] This technique relies on the principle that enantiomers react with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4] For the resolution of a basic compound like 2-methylpiperazine, a chiral acid such as tartaric acid is an excellent choice.[6][7]

The process involves dissolving racemic 2-methylpiperazine and an enantiopure resolving agent (e.g., L-tartaric acid) in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling. The crystallized salt can then be isolated, and the chiral resolving agent removed to liberate the desired enantiomer of 2-methylpiperazine.

Caption: Workflow for the chiral resolution of 2-methylpiperazine using tartaric acid.

Step 1: Diastereomeric Salt Formation and Crystallization

-

Dissolve L-tartaric acid in a suitable solvent, such as water or a water/alcohol mixture. The molar ratio of L-tartaric acid to racemic 2-methylpiperazine is a critical parameter to optimize, typically ranging from 0.5 to 1.0.[6]

-

Add the racemic 2-methylpiperazine to the tartaric acid solution.

-

Heat the mixture to ensure complete dissolution of all components.

-

Allow the solution to cool slowly and undisturbed to facilitate the crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can be beneficial.

-

Isolate the crystallized salt by filtration and wash it with a small amount of cold solvent.

Step 2: Liberation of the Free Amine

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base, such as sodium hydroxide solution, until the pH is greater than 10 to deprotonate the piperazine nitrogen and the tartaric acid.

-

Extract the liberated (R)-2-methylpiperazine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-methylpiperazine.

Step 3: Determination of Enantiomeric Excess (ee) The enantiomeric purity of the resolved product must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). As direct analysis can be difficult, derivatization with a chiral or achiral agent (e.g., an acid chloride or isocyanate) is often employed to create diastereomers that are more easily separated on a chiral column.[6]

Asymmetric Catalysis: The Modern Frontier

Asymmetric catalysis represents the most elegant and atom-economical approach to chiral synthesis, aiming to create the desired enantiomer directly from achiral or prochiral starting materials. In the context of 2-methylpiperazine derivatives, this often involves the asymmetric synthesis of piperazin-2-one precursors, which can then be reduced to the desired piperazine.[1][8]

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the synthesis of α-substituted piperazin-2-ones.[1] This reaction can be used to generate both secondary and tertiary α-stereocenters with high enantioselectivity. The key to success in these reactions is the choice of the chiral ligand that coordinates to the metal catalyst and controls the stereochemical outcome of the reaction.

While a detailed step-by-step protocol for the asymmetric synthesis of 2-methylpiperazine is highly specific to the chosen catalytic system, the general principle involves reacting a suitably protected piperazin-2-one enolate with an allylic electrophile in the presence of a chiral palladium catalyst.

II. Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision in any drug development program. The table below provides a comparative summary of the key features of the described synthetic strategies.

| Feature | Chiral Pool Synthesis | Diastereomeric Salt Resolution | Asymmetric Catalysis |

| Starting Material | Enantiopure (e.g., Alanine) | Racemic 2-Methylpiperazine | Prochiral precursors |

| Theoretical Max. Yield | 100% | 50% (unless racemization of the unwanted enantiomer is possible) | 100% |

| Scalability | Generally good, dependent on precursor cost | Excellent, often used for industrial scale | Can be challenging due to catalyst cost and sensitivity |

| Cost | Can be cost-effective if the chiral precursor is inexpensive | Often the most economical for large scale | Catalyst and ligand costs can be high |

| Enantiomeric Purity | Typically very high, dependent on the purity of the starting material | High, but may require multiple recrystallizations | Can be very high (>99% ee) |

| Key Advantage | Predictable stereochemistry | Methodologically simple and robust | High atom economy and elegance |

| Key Disadvantage | Limited to the availability of suitable chiral precursors | Inherent 50% loss of material | Requires specialized catalysts and optimization |

III. Applications in Drug Development

The chiral 2-methylpiperazine moiety is a key structural feature in numerous biologically active compounds and approved drugs.[2][][10] Its presence can impart improved potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 2-methylpiperazine have been investigated as potent anticancer agents, ligands for serotonin receptors, and inhibitors of various enzymes.[10][11][12] The ability to access both (R)- and (S)-enantiomers allows for a thorough exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug discovery, ultimately leading to safer and more effective medicines.

IV. Conclusion

The chiral synthesis of 2-methylpiperazine derivatives is a well-developed field with a range of reliable and effective methodologies. The choice between chiral pool synthesis, classical resolution, and modern asymmetric catalysis depends on a careful evaluation of project-specific needs, including scale, cost, and desired purity. As drug discovery continues to demand molecules with increasing structural complexity and precisely defined three-dimensional architectures, a thorough understanding of these synthetic strategies is indispensable for the medicinal chemist. The protocols and comparative insights provided in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the art and science of drug development.

References

- AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. (1990). Organic Preparations and Procedures International, 22(6), 761-768.

- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. (n.d.). Benchchem.

- Liu, B., Xu, G.-Y., Yang, C.-H., Wu, X.-H., & Xie, Y.-Y. (2011). A Novel and Facile Method to Synthesize (R)- and (S)-2-methylpiperazine. Synthetic Communications, 34(22), 4057-4062.

- Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. (2002). Green Chemistry, 4(3), 269-271.

- (S)-1-N-Boc-2-methylpiperazine synthesis. (n.d.). ChemicalBook.

- Preparation of chiral 2-methylpiperazine. (2006). ResearchGate.

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2004). Google Patents. (CN1629146A).

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2015). Organic & Biomolecular Chemistry, 13(1), 104-111.

- (R)-2-Methylpiperazine (L)-tartaric acid salt. (n.d.). Benchchem.

- Method for producing optically active 2-methylpiperazine. (2001). Google Patents. (JP2001131157A).

- 2-Methylpiperazine synthesis. (n.d.). ChemicalBook.

- 2-Methylpiperazine. (n.d.). BOC Sciences.

- Catalytic asymmetric synthesis of substituted morpholines and piperazines. (2007).

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). The Journal of Organic Chemistry, 77(21), 9582-9593.

- Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). (2003).

- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). Il Farmaco, 56(11), 839-844.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012). Angewandte Chemie International Edition, 51(51), 12829-12833.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2019). Molecules, 24(18), 3343.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 88.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 6829.

- Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. (2006). The Journal of Organic Chemistry, 71(18), 7083-7086.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate.